8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
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Overview
Description
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring. This can be achieved by reacting the benzofuran derivative with a suitable amidine or guanidine derivative under reflux conditions.
Chlorination and Alkylation: The final steps involve the chlorination of the pyrimidine ring and the introduction of the tert-butyl group. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride, while alkylation can be achieved using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment and processes.
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to tert-butyl alcohol, while substitution of the chloro group can lead to various substituted derivatives.
Scientific Research Applications
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: The compound can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features and is known for its antitubercular activity.
Thieno[3,2-d]pyrimidin-4-amine: This compound is known for its inhibitory activity against Mycobacterium tuberculosis.
Thiophene/Thieno[2,3-d]pyrimidines: These compounds have been studied for their antiproliferative activity.
Uniqueness
8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is unique due to its specific structural features, including the presence of the tert-butyl group and the benzofuran ring. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C14H18ClN3O |
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Molecular Weight |
279.76 g/mol |
IUPAC Name |
8-tert-butyl-4-chloro-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C14H18ClN3O/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(15)18-13(16)17-10/h7H,4-6H2,1-3H3,(H2,16,17,18) |
InChI Key |
SACMUGCMRASVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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